molecular formula C19H21F3N4O B6501305 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide CAS No. 1396785-47-9

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Cat. No. B6501305
CAS RN: 1396785-47-9
M. Wt: 378.4 g/mol
InChI Key: WUIMTMKXYMJCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide, also known as 6-BTP-TFE, is a novel small molecule that has gained a lot of attention in recent years due to its promising applications in a variety of scientific research areas. It is a synthetic compound with a unique three-dimensional structure that can be used as a chemical tool to study the structure and function of proteins, enzymes, and other biological molecules. 6-BTP-TFE has been found to be an effective inhibitor of protein-protein interactions and has also been used to study the mechanism of action of various drugs.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has been found to be a useful tool in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has been used to study the mechanism of action of various drugs, as well as to study protein-protein interactions. 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has also been used to study the structure and function of the human genome, as well as to develop novel therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is not fully understood. However, it is believed that 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide binds to specific sites on proteins and enzymes and inhibits their activity. This inhibition of activity can be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide are not fully understood. However, it has been found to be an effective inhibitor of protein-protein interactions and has been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has been used to study the mechanism of action of various drugs.

Advantages and Limitations for Lab Experiments

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a highly potent inhibitor of protein-protein interactions and can be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can be synthesized using a variety of methods and is readily available. However, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is not as effective as some other compounds for inhibiting protein-protein interactions, and its use in laboratory experiments may be limited due to its relatively high cost.

Future Directions

There are a number of potential future directions for the use of 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide. It could be used to develop novel therapeutic agents, to study the structure and function of the human genome, and to study the mechanism of action of various drugs. In addition, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide could be used to study protein-protein interactions in more detail and to develop new inhibitors of protein-protein interactions. Finally, 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide could be used to develop new methods for synthesizing other small molecules with similar structures.

Synthesis Methods

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-benzylpiperidine with 2,2,2-trifluoroethyl pyridazine-3-carboxamide in the presence of a suitable catalyst. This reaction is typically carried out at room temperature and yields 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide in high yields. Other methods for the synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide include the use of microwave-assisted synthesis, solid-phase synthesis, and the use of a palladium-catalyzed reaction.

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)13-23-18(27)16-6-7-17(25-24-16)26-10-8-15(9-11-26)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIMTMKXYMJCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

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